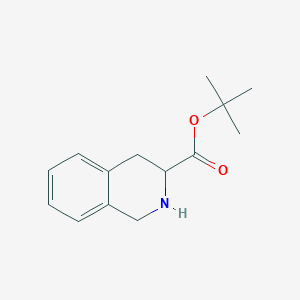

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 77497-74-6) is a chiral bicyclic compound featuring a tetrahydroisoquinoline scaffold with a tert-butyl ester group at the 3-position. Its molecular formula is C₁₄H₁₉NO₂, and it exists as enantiomers, primarily the (S)- and (R) -forms, which are critical for stereoselective applications in medicinal chemistry. This compound serves as a key intermediate in synthesizing opioids, enzyme inhibitors, and receptor modulators due to its rigid structure and functional versatility . The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic transformations .

Properties

IUPAC Name |

tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSUDBIZXKOKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the condensation of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, which is then reduced to yield the desired product . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the intermediate and final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

THIQ derivatives have shown promising biological activities, making them valuable in drug development. They have been explored for their potential as:

- Antimicrobial Agents : Various THIQ analogs exhibit activity against a range of pathogens.

- Anticancer Compounds : Some derivatives have demonstrated efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Agents : THIQ compounds can modulate inflammatory pathways, contributing to therapeutic effects against inflammatory diseases .

Organic Synthesis

THIQ serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Converting THIQ into quinoline derivatives.

- Reduction : Producing different tetrahydroquinoline derivatives.

- Substitution Reactions : Facilitating nucleophilic substitutions at nitrogen or aromatic positions .

Data Table: Biological Activities of THIQ Derivatives

| Activity Type | Example Compounds | Mechanism of Action |

|---|---|---|

| Antimicrobial | THIQ-1 | Inhibits bacterial cell wall synthesis |

| Anticancer | THIQ-2 | Induces apoptosis in cancer cells |

| Anti-inflammatory | THIQ-3 | Inhibits pro-inflammatory cytokines |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of THIQ derivatives against breast cancer cell lines. Results indicated that compound THIQ-2 reduced cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Research on THIQ-1 demonstrated its effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL. This compound disrupted bacterial membrane integrity, leading to cell lysis.

Industrial Applications

In addition to its research applications, tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used in various industrial processes:

- Pharmaceutical Intermediates : It plays a crucial role in the synthesis of drugs targeting neurodegenerative diseases.

- Dyes and Pigments : The compound's unique structure allows it to be utilized in developing colorants and pigments.

- Corrosion Inhibitors : Its chemical properties make it suitable for formulations that prevent metal corrosion .

Mechanism of Action

The mechanism of action of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate and related derivatives are summarized below:

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Key Findings from Comparative Studies

Steric and Electronic Effects :

- The tert-butyl group in the 3-carboxylate derivative provides superior steric protection compared to methyl esters, reducing hydrolysis rates in aqueous conditions .

- Substituents at the 6- and 7-positions (e.g., tetrazolyl, oxazolylmethoxy) enhance binding affinity to biological targets like G-protein-coupled receptors (GPCRs) .

Stereochemical Impact :

- The (S) -enantiomer of tert-butyl 1,2,3,4-THIQ-3-carboxylate is preferentially used in opioid antagonist synthesis due to its higher receptor selectivity .

- In contrast, (R) -configured analogs show reduced activity, emphasizing the role of chirality in drug design .

Synthetic Utility :

- Derivatives with tetrazole or carbamoyl groups are synthesized via nucleophilic substitution (e.g., using LiAlH₄ or K₂CO₃), achieving yields of 67–76% .

- Hydrogenation methods (Pd-C/MeOH) are critical for deprotecting benzyloxy groups without altering the tert-butyl ester .

Biological Activity: Tetrazole-containing analogs exhibit nanomolar affinity for opioid receptors, while oxazolylmethoxy derivatives show promise as TGR5 agonists . Methyl ester derivatives (e.g., methyl 2-(chloroacetyl)-THIQ-3-carboxylate) are precursors for anticancer agents but lack the stability of tert-butyl analogs .

Biological Activity

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (TBTIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications through a review of recent studies and findings.

TBTIQ is characterized by the following properties:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 233.311 g/mol

- Solubility : Soluble in organic solvents; specific solubility in water is noted under certain conditions.

Structural Features

The compound features a tetrahydroisoquinoline core with a tert-butyl ester and a carboxylic acid functional group. These structural elements enhance its stability and interaction with biological targets .

Antiviral Properties

Recent studies have highlighted the antiviral potential of TBTIQ derivatives. For instance, one study demonstrated that a related compound effectively suppressed SARS-CoV-2 infection in Vero E6 cell lines, showcasing its potential in combating viral infections . The mechanism of action involves modulation of cellular pathways rather than direct viral entry inhibition, differentiating it from traditional antiviral agents .

Neuroprotective Effects

TBTIQ has been investigated for its neuroprotective properties. Research indicates that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as Alzheimer's and Parkinson's disease. Its ability to modulate enzyme activities involved in oxidative stress pathways suggests a role in protecting neuronal cells from damage .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Various derivatives of TBTIQ have been synthesized and tested against different bacterial strains, revealing significant inhibitory effects. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function .

Synthesis and Derivative Studies

The synthesis of TBTIQ can be achieved through several methods involving the condensation of isoquinoline derivatives with tert-butyl esters. A notable study synthesized multiple analogs to evaluate their biological activities systematically. The findings revealed that modifications to the tert-butyl group significantly impacted both the potency and specificity of the compounds against various biological targets .

Comparative Analysis with Similar Compounds

A comparative study was conducted between TBTIQ and other isoquinoline derivatives to assess their biological activities. The following table summarizes key findings:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| TBTIQ | Tetrahydroisoquinoline core with tert-butyl ester | Antiviral, neuroprotective, antimicrobial |

| 1-Methyl-1H-isoquinolin-6-amine | Contains an amine group | Different antimicrobial properties |

| 6-Bromo-1H-isoquinolin-7-amine | Halogenated derivative | Enhanced reactivity but lower neuroprotective effects |

This comparison underscores TBTIQ's unique profile as a versatile scaffold for drug development .

The biological activity of TBTIQ is primarily attributed to its interaction with various molecular targets:

Q & A

Q. What structural features of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate contribute to its biological activity?

The compound's activity is influenced by the tert-butyl ester group , which enhances lipophilicity and membrane permeability, and the isoquinoline core , which enables interactions with enzyme targets. Comparative studies show that replacing the tert-butyl group with other substituents (e.g., bromine or amides) reduces stability and alters pharmacological profiles . Methodologically, structure-activity relationship (SAR) studies using analogs with modified substituents (e.g., halogenation or ester-to-amide conversion) can validate these effects via enzymatic assays and molecular docking simulations.

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using tert-butanol and a catalytic acid (e.g., H₂SO₄) under reflux. For example, analogous procedures for ethyl esters involve refluxing the carboxylic acid with ethanol and H₂SO₄, followed by purification via liquid-liquid extraction and crystallization . Optimization of reaction time, solvent polarity, and acid catalyst concentration can improve yields.

Q. How is the purity of this compound assessed in synthetic workflows?

Purity is typically verified using HPLC (High-Performance Liquid Chromatography) with UV detection or GC/MS (Gas Chromatography-Mass Spectrometry). For example, GC/MS analysis of related tetrahydroisoquinoline derivatives confirms the absence of unreacted starting materials or side products . Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) further enhances purity.

Q. What biological targets are associated with this compound in neurodegenerative disease research?

The compound exhibits neuroprotective effects by inhibiting enzymes responsible for neurotransmitter degradation (e.g., monoamine oxidase or acetylcholinesterase), as shown in preclinical models of Parkinson’s and Alzheimer’s diseases . Methodological validation includes in vitro enzyme inhibition assays and in vivo behavioral tests in rodent models, coupled with neurotransmitter level measurements via LC-MS.

Q. How does the stereochemistry of the isoquinoline core influence pharmacological activity?

Enantiomeric forms (e.g., (R)- vs. (S)-configurations) can significantly alter target binding. For instance, (S)-enantiomers of similar tetrahydroisoquinoline carboxylates show higher affinity for REV-ERBα nuclear receptors in metabolic studies . Chiral resolution via chiral HPLC or asymmetric synthesis using enantioselective catalysts (e.g., Burkholderia cepacia lipase) is critical for isolating active stereoisomers .

Advanced Research Questions

Q. How can researchers optimize the esterification step to improve yield and scalability?

Microwave-assisted synthesis reduces reaction time and improves energy efficiency compared to traditional reflux. For example, microwave irradiation (100–150°C, 30 min) for analogous esters achieves >90% conversion . Alternatively, using Dean-Stark traps to remove water azeotropically can drive esterification equilibria toward product formation.

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

Discrepancies often arise from differences in cell permeability or metabolic stability . A systematic approach involves:

Q. How can computational modeling guide the design of more potent analogs?

Molecular dynamics simulations and density functional theory (DFT) predict binding modes and electronic properties. For example, DFT calculations on the tert-butyl group’s steric effects can identify optimal substituents for enzyme active-site accommodation . Virtual screening of derivative libraries (e.g., halogenated or fluorinated analogs) prioritizes candidates for synthesis .

Q. What methodologies characterize the compound’s interaction with lipid bilayers or membrane proteins?

Surface plasmon resonance (SPR) and fluorescence anisotropy measure binding kinetics to lipid bilayers. For membrane proteins (e.g., G-protein-coupled receptors), cryo-EM or NMR with isotopic labeling (e.g., ¹³C-tert-butyl groups) can map interaction sites .

Q. How are racemic mixtures of tert-butyl tetrahydroisoquinoline carboxylates resolved for enantioselective studies?

Chiral stationary-phase chromatography (e.g., Chiralpak® IA or IB columns) effectively separates enantiomers. For example, (S)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride was isolated with >95% enantiomeric excess (ee) using a Chiralpak® AD-H column . Alternatively, enzymatic resolution with lipases or esterases selectively hydrolyzes one enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.